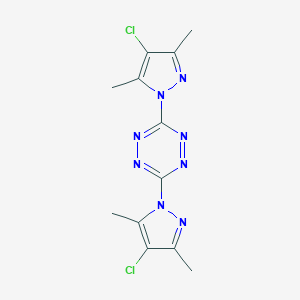
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with two pyrazole rings
Preparation Methods
The synthesis of 3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 4-chloro-3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the tetrazine ring.
Substitution: The chloro groups on the pyrazole rings can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine can be compared with other tetrazine and pyrazole derivatives. Similar compounds include:
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: Lacks the chloro substituents, which may affect its reactivity and applications.
3,6-Bis(4-bromo-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine:
3,6-Bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-triazine: Features a triazine core instead of tetrazine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H12Cl2N8 |
|---|---|
Molecular Weight |
339.18g/mol |
IUPAC Name |
3,6-bis(4-chloro-3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C12H12Cl2N8/c1-5-9(13)7(3)21(19-5)11-15-17-12(18-16-11)22-8(4)10(14)6(2)20-22/h1-4H3 |
InChI Key |
IQULWURESQLLIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=NN=C(N=N2)N3C(=C(C(=N3)C)Cl)C)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1C2=NN=C(N=N2)N3C(=C(C(=N3)C)Cl)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















